molecular formula C16H21NO3 B14009740 2-Pyrrolidinecarboxylic acid, 5-oxo-3-pentyl-4-phenyl- CAS No. 69727-32-8

2-Pyrrolidinecarboxylic acid, 5-oxo-3-pentyl-4-phenyl-

Cat. No.: B14009740
CAS No.: 69727-32-8
M. Wt: 275.34 g/mol
InChI Key: YUTFIPYBCZFKKV-UHFFFAOYSA-N
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Description

5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products.

Another method involves the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C) . This solvent-free reaction is efficient and produces the desired pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of derivatives.

Scientific Research Applications

5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

5-Oxo-3-pentyl-4-phenyl-pyrrolidine-2-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

69727-32-8

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

5-oxo-3-pentyl-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO3/c1-2-3-5-10-12-13(11-8-6-4-7-9-11)15(18)17-14(12)16(19)20/h4,6-9,12-14H,2-3,5,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

YUTFIPYBCZFKKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(=O)NC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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